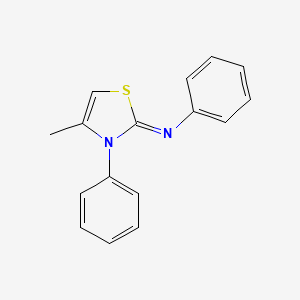
4-methyl-N,3-diphenyl-1,3-thiazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N,3-diphenyl-1,3-thiazol-2-imine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, characterized by a five-membered ring containing sulfur and nitrogen atoms, exhibits unique chemical properties that make it valuable in various scientific research fields.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which may be key to its interaction with biological targets.
Biochemical Pathways
Thiazole compounds can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole compounds in various solvents may suggest that their action could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
4-methyl-N,3-diphenyl-1,3-thiazol-2-imine plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in oxidative stress responses, where this compound acts as an antioxidant, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage . Additionally, this compound has been shown to inhibit certain proteases, thereby modulating protein degradation pathways . These interactions highlight the compound’s potential in therapeutic applications, particularly in diseases where oxidative stress and protease activity are implicated.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and disrupting mitochondrial function . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . By modulating these pathways, the compound can inhibit tumor growth and enhance the efficacy of existing cancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on target proteins, altering their conformation and activity . For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin the compound’s diverse biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Its activity can diminish over time due to gradual oxidation and interaction with other cellular components. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as upregulation of antioxidant defenses and changes in metabolic activity . These findings are crucial for understanding the compound’s long-term effects and optimizing its therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxicity, manifesting as liver and kidney damage, and impairing normal physiological functions . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a significant role in these metabolic processes, converting the compound into more water-soluble metabolites for excretion . The compound’s metabolism can influence its bioavailability and efficacy, making it essential to understand these pathways for effective drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, the compound can localize to different cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its distribution is influenced by factors such as lipid solubility and the presence of specific transport proteins that facilitate its movement across cellular membranes . Understanding these transport mechanisms is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic delivery.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity . It can accumulate in the mitochondria, where it exerts its antioxidant effects and modulates mitochondrial function . Additionally, the compound can localize to the nucleus, where it interacts with DNA and transcription factors to influence gene expression . These localization patterns are determined by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . Understanding these mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine typically involves the reaction of thioamides with appropriate aldehydes or ketones under acidic or basic conditions. Common reagents used in the synthesis include thioamides, aldehydes, and catalysts such as p-toluenesulfonic acid or sodium ethoxide. The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-N,3-diphenyl-1,3-thiazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkyl halides, and catalysts like aluminum chloride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or alkylated thiazoles.
Scientific Research Applications
4-Methyl-N,3-diphenyl-1,3-thiazol-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, biocides, and fungicides due to its reactive thiazole ring.
Comparison with Similar Compounds
Thiazole: A parent compound with a simpler structure but similar biological activities.
Thiazolidine: A reduced form of thiazole with different reactivity and applications.
Thiadiazole: Contains an additional nitrogen atom, offering distinct chemical properties and uses.
Uniqueness: 4-Methyl-N,3-diphenyl-1,3-thiazol-2-imine stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. Its ability to undergo diverse chemical reactions also adds to its versatility in research and industrial applications.
Properties
IUPAC Name |
4-methyl-N,3-diphenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-13-12-19-16(17-14-8-4-2-5-9-14)18(13)15-10-6-3-7-11-15/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZFBFUGJVVJQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC=CC=C2)N1C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
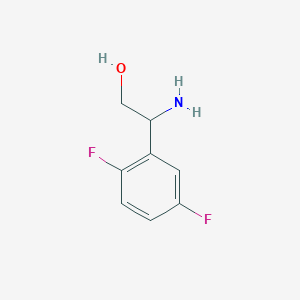
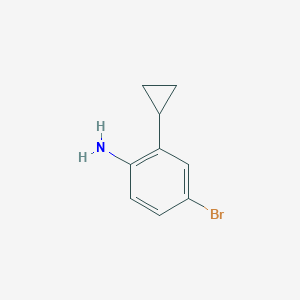
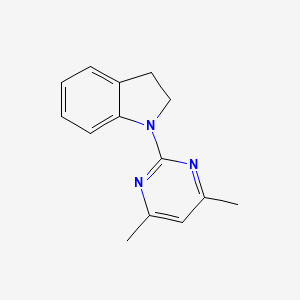

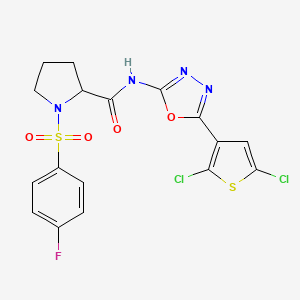
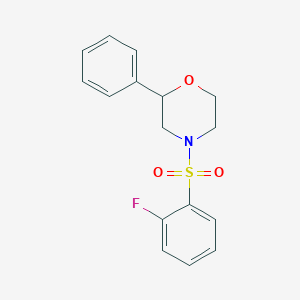
![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)
![N-[(2-chlorophenyl)methyl]-3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B2395343.png)
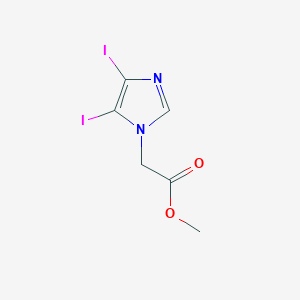
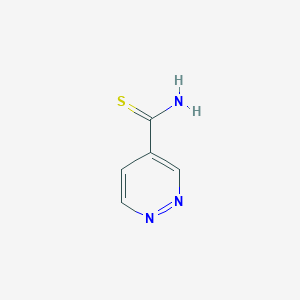
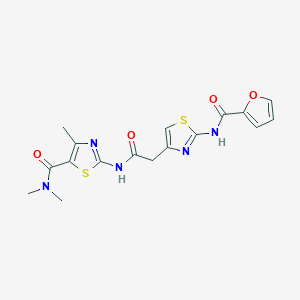
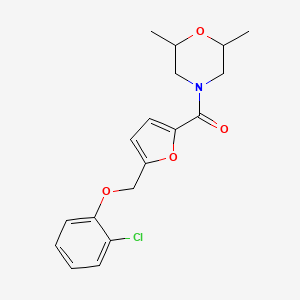

![N-(4-fluorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2395354.png)
